molecular formula C15H22BFN2O3 B1340969 3-FLUORO-2-(4-MORPHOLINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER CAS No. 957198-29-7

3-FLUORO-2-(4-MORPHOLINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER

Cat. No.: B1340969
CAS No.: 957198-29-7
M. Wt: 308.16 g/mol
InChI Key: PRTVABCMQIBLAP-UHFFFAOYSA-N
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Description

3-FLUORO-2-(4-MORPHOLINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER is a complex organic compound that features a fluorinated pyridine ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-FLUORO-2-(4-MORPHOLINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER typically involves multiple steps. One common method includes the reaction of 3-fluoro-4-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate. This intermediate is then reacted with morpholine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-FLUORO-2-(4-MORPHOLINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

    Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can yield various biaryl compounds, while substitution reactions can produce a range of fluorinated derivatives.

Scientific Research Applications

3-FLUORO-2-(4-MORPHOLINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 2-Methoxypyridine-5-boronic acid pinacol ester
  • 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

3-FLUORO-2-(4-MORPHOLINO)PYRIDINE-4-BORONIC ACID PINACOL ESTER is unique due to its combination of a fluorinated pyridine ring and a morpholine moiety. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

4-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BFN2O3/c1-14(2)15(3,4)22-16(21-14)11-5-6-18-13(12(11)17)19-7-9-20-10-8-19/h5-6H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTVABCMQIBLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)N3CCOCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585978
Record name 4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957198-29-7
Record name 4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957198-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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